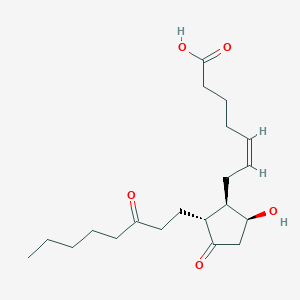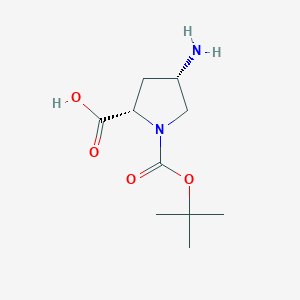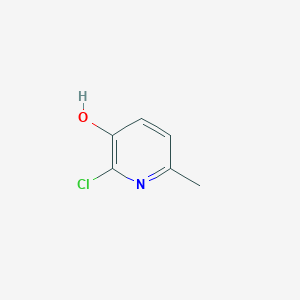
Methyl 2,3-O-(1-methylethylidene)pentopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3-O-(1-methylethylidene)pentopyranoside, also known as MEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of pentopyranoside and is commonly used in organic chemistry research.
Wirkmechanismus
The mechanism of action of Methyl 2,3-O-(1-methylethylidene)pentopyranoside is not fully understood. However, it is believed to act as a glycosyl donor or acceptor in various chemical reactions. It has also been shown to inhibit the activity of α-glucosidase, an enzyme that breaks down carbohydrates in the body.
Biochemische Und Physiologische Effekte
Methyl 2,3-O-(1-methylethylidene)pentopyranoside has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in the body. Furthermore, it has been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, Methyl 2,3-O-(1-methylethylidene)pentopyranoside has been shown to inhibit the growth of cancer cells and can potentially be used as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2,3-O-(1-methylethylidene)pentopyranoside has several advantages for lab experiments. It is readily available and can be synthesized using a simple and efficient method. Furthermore, it is stable under various conditions and can be stored for extended periods. However, Methyl 2,3-O-(1-methylethylidene)pentopyranoside has some limitations for lab experiments. It is relatively expensive compared to other starting materials, and the synthesis method requires several steps, which can be time-consuming.
Zukünftige Richtungen
Methyl 2,3-O-(1-methylethylidene)pentopyranoside has several potential future directions. It can be used as a starting material for the synthesis of various natural products and pharmaceuticals. Furthermore, it can be used as a chiral auxiliary in asymmetric synthesis. Additionally, Methyl 2,3-O-(1-methylethylidene)pentopyranoside has potential applications in the development of new anticancer agents and can be used as a lead compound for drug discovery. Finally, further research is needed to fully understand the mechanism of action of Methyl 2,3-O-(1-methylethylidene)pentopyranoside and its potential applications in various fields.
Conclusion:
Methyl 2,3-O-(1-methylethylidene)pentopyranoside is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of pentopyranoside and is commonly used in organic chemistry research. Methyl 2,3-O-(1-methylethylidene)pentopyranoside has been shown to have various biochemical and physiological effects and can potentially be used as an anticancer agent. Furthermore, Methyl 2,3-O-(1-methylethylidene)pentopyranoside has several potential future directions, including its use as a starting material for the synthesis of various natural products and pharmaceuticals. Further research is needed to fully understand the mechanism of action of Methyl 2,3-O-(1-methylethylidene)pentopyranoside and its potential applications in various fields.
Synthesemethoden
Methyl 2,3-O-(1-methylethylidene)pentopyranoside can be synthesized through a multistep process starting from D-ribose. The synthesis method involves the protection of the hydroxyl group at the C-2 position of D-ribose with isopropylidene, followed by the protection of the C-3 hydroxyl group with methyl ether. The final step involves the deprotection of the isopropylidene group to yield Methyl 2,3-O-(1-methylethylidene)pentopyranoside.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3-O-(1-methylethylidene)pentopyranoside has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various natural products and pharmaceuticals. It has also been used as a chiral auxiliary in asymmetric synthesis. Furthermore, Methyl 2,3-O-(1-methylethylidene)pentopyranoside has been used as a starting material for the synthesis of various glycosyl donors and acceptors.
Eigenschaften
CAS-Nummer |
60562-98-3 |
|---|---|
Produktname |
Methyl 2,3-O-(1-methylethylidene)pentopyranoside |
Molekularformel |
C9H16O5 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
4-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C9H16O5/c1-9(2)13-6-5(10)4-12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3 |
InChI-Schlüssel |
YJRSYLLAIOOPEJ-UHFFFAOYSA-N |
SMILES |
CC1(OC2C(COC(C2O1)OC)O)C |
Kanonische SMILES |
CC1(OC2C(COC(C2O1)OC)O)C |
Andere CAS-Nummern |
60562-98-3 |
Synonyme |
4H-1,3-Dioxolo[4,5-c]pyran, α-D-lyxopyranoside deriv.; _x000B_Methyl 2,3-O-isopropylidene-α-D-lyxopyranoside_x000B_NSC 79248_x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



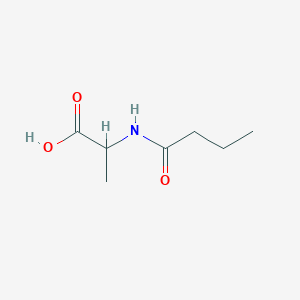
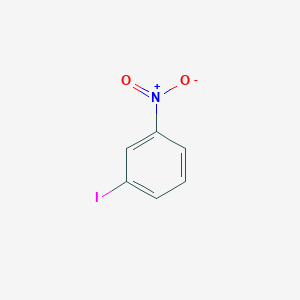
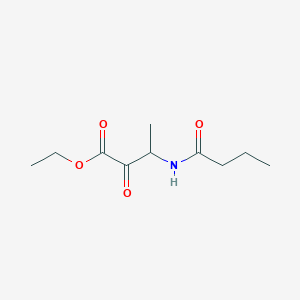
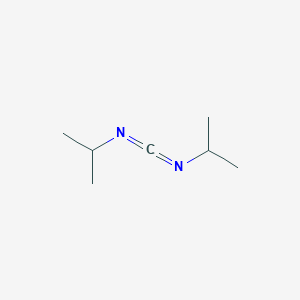

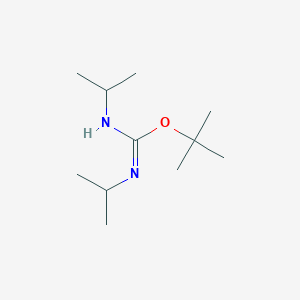

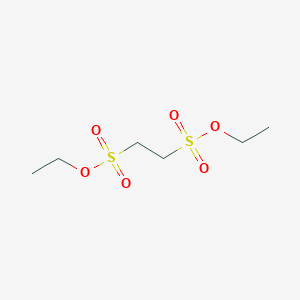
![(6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B31151.png)
